molecular formula C23H34O3Si B6343323 tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane CAS No. 63121-17-5

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

Cat. No. B6343323
CAS RN: 63121-17-5
M. Wt: 386.6 g/mol
InChI Key: ZDJPNXOYWDZLEP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, also known as TBP, is an organosilicon compound used in a variety of chemical synthesis applications. It is a colorless, low-volatility liquid that is miscible with most organic solvents. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, and silanols. It is also used as a catalyst in the preparation of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of pharmaceuticals and other compounds of interest.

Scientific Research Applications

Polymer Modification and Synthesis

  • Hydroxytelechelic Polyisobutylenes : "tert-Butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane" was synthesized and used to cap living polyisobutylene chains, resulting in hydroxytelechelic polyisobutylene upon hydrolysis. This process enhances the acid resistance of polyisobutylene-based polyurethane, indicating a potential for creating materials with improved durability and chemical resistance (Li et al., 2019).

  • Antioxidant Properties : A silane-based antioxidant containing a 2,6-di-tert-butylphenol moiety was synthesized and demonstrated to stabilize isotactic poly(propylene) effectively. This suggests the utility of silane compounds in enhancing the lifespan and stability of polymer materials (Nedelčev et al., 2007).

  • Silane Coupling Agents : The synthesis and application of (3-(tert-butylperoxy)propyl)trimethoxysilane as a novel silane coupling agent were explored. This compound acts as both a coupling agent and initiator, showcasing its role in modifying nano-TiO2 surfaces and initiating polymerization, which could be beneficial for creating composites with tailored surface properties and initiating polymerization reactions (Ma et al., 2016).

  • Crosslinkable Copolymers : New crosslinkable copolymers containing tert-butoxysilane side groups were developed, which can be acid-catalyzed to achieve complete crosslinking. This ability to control the extent of crosslinking opens avenues for producing materials with customizable properties (Zimmer et al., 2013).

Surface Modification and Material Properties

  • Silanol Synthesis and Steric Hindrance : The synthesis of complex silanediols using tert-butyldiphenylsilyl groups highlights the role of steric hindrance and internal nucleophiles in modulating reaction outcomes, important for designing silane-based materials with specific surface functionalities (Glekas & Sieburth, 2001).

  • Silane-Based Electrolyte Solvents : Novel silane compounds have been evaluated as electrolyte solvents for lithium-ion batteries, demonstrating that they can dissolve various lithium salts and provide stable electrolytes with good conductivities. This research indicates the potential for silane compounds in enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

properties

IUPAC Name

[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPNXOYWDZLEP-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.